Minimal Scaffold vs. N-Substituted Analogs: Differential Kinase Inhibition Profiles
The unsubstituted 5-carboxamide (target compound) serves as a minimal scaffold. In contrast, N-substituted analogs exhibit measurable kinase inhibition, albeit with varying selectivity. The N-benzyl analog (CHEMBL373001) shows IC50 values of 12,000 nM (KDR), 16,000 nM (Plk1), and 20,000 nM (Akt1) [1]. The N-phenethyl analog (CHEMBL197923) demonstrates a 6-fold improvement against KDR with an IC50 of 2,000 nM [2]. The target compound, lacking N-substitution, may serve as a negative control or a starting fragment with no intrinsic kinase inhibition at these targets, highlighting its utility in SAR studies.
| Evidence Dimension | Kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not available (presumed inactive as minimal scaffold) |
| Comparator Or Baseline | CHEMBL373001 (N-benzyl): KDR IC50=12,000 nM; Plk1 IC50=16,000 nM; Akt1 IC50=20,000 nM; CHEMBL197923 (N-phenethyl): KDR IC50=2,000 nM |
| Quantified Difference | 6-fold improvement in KDR potency for N-phenethyl vs. N-benzyl analog |
| Conditions | In vitro enzyme inhibition assays against human kinases |
Why This Matters
For researchers establishing SAR, this compound provides a baseline control to assess the impact of N-substitution on kinase engagement.
- [1] BindingDB. BDBM50175243 (CHEMBL373001): N-benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. View Source
- [2] BindingDB. BDBM50175234 (CHEMBL197923): N-phenethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. View Source
